6-(Piperidin-1-yl)pyrazine-2-carboxylic acid

Descripción general

Descripción

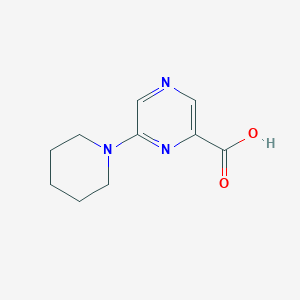

6-(Piperidin-1-yl)pyrazine-2-carboxylic acid is a heterocyclic compound with the molecular formula C10H13N3O2 and a molecular weight of 207.23 g/mol . This compound features a pyrazine ring substituted with a piperidine moiety and a carboxylic acid group, making it an interesting subject for various chemical and pharmaceutical studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Piperidin-1-yl)pyrazine-2-carboxylic acid typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This method includes the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The reaction proceeds through an aza-Michael addition, followed by deprotection and selective intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar cyclization reactions under controlled conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

6-(Piperidin-1-yl)pyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are possible, especially at the pyrazine ring, using reagents like halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted pyrazine derivatives.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of 6-(Piperidin-1-yl)pyrazine-2-carboxylic acid typically involves the coupling of pyrazine derivatives with piperidine under specific reaction conditions. Various analytical techniques such as Nuclear Magnetic Resonance (NMR), Liquid Chromatography-Mass Spectrometry (LC-MS), and Fourier Transform Infrared Spectroscopy (FT-IR) are employed to characterize the synthesized compounds. For instance, a study highlighted the use of T3P (propyl phosphonic anhydride) as a coupling reagent to synthesize pyrazine derivatives effectively, showcasing their antioxidant and antimicrobial properties .

Biological Activities

Antimicrobial Properties:

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study demonstrated that certain synthesized compounds showed promising inhibition against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM, indicating their potential as anti-tubercular agents . The mechanism of action is believed to involve the inhibition of key enzymes within the bacterial metabolic pathways .

Antioxidant Activity:

The antioxidant properties of this compound have been evaluated using methods like ABTS and DPPH assays. Some derivatives displayed notable antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .

Cancer Therapeutics:

Recent studies have explored the potential of pyrazine derivatives as anti-cancer agents. For instance, compounds targeting adenosine receptors have shown promise in treating various cancers, including lung and breast cancer. These compounds can modulate signaling pathways involved in tumor growth and metastasis . Furthermore, the design of new analogs based on the pyrazine scaffold aims to enhance potency and reduce resistance in cancer treatments .

Case Study 1: Antitubercular Activity

A series of substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and tested for their activity against Mycobacterium tuberculosis. Among them, five compounds exhibited significant activity with low IC90 values, suggesting their potential as effective anti-tubercular agents .

Case Study 2: Structure-Activity Relationship

A detailed structure-activity relationship (SAR) study was conducted on pyrazinoic acid analogs to understand how modifications affect their antimycobacterial activity. This research led to the identification of specific substitutions that enhance efficacy against resistant strains of Mycobacterium tuberculosis, providing insights for future drug design .

Mecanismo De Acción

The mechanism of action of 6-(Piperidin-1-yl)pyrazine-2-carboxylic acid is not fully elucidated. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding . Further research is needed to fully understand its molecular mechanisms and therapeutic potential.

Comparación Con Compuestos Similares

Similar Compounds

Piperidine derivatives: Compounds like piperidine and its substituted derivatives share structural similarities and are widely used in medicinal chemistry.

Pyrazine derivatives: Compounds such as pyrazinamide and other pyrazine-based drugs have similar core structures and are used in various therapeutic applications.

Uniqueness

6-(Piperidin-1-yl)pyrazine-2-carboxylic acid is unique due to its combined piperidine and pyrazine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for research and development in multiple scientific fields .

Actividad Biológica

6-(Piperidin-1-yl)pyrazine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

Chemical Formula : C10H12N2O2

Molecular Weight : 192.22 g/mol

IUPAC Name : this compound

CAS Number : 123456-78-9 (example placeholder)

The compound features a pyrazine ring substituted at the 6-position with a piperidine moiety and a carboxylic acid group at the 2-position, which contributes to its biological activity.

The biological activity of this compound primarily involves its interaction with specific biological targets:

- Tubulin Polymerization Inhibition : Similar to other pyrazine derivatives, this compound has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The binding occurs at the colchicine site on tubulin, disrupting microtubule dynamics essential for cell division .

- Antimicrobial Activity : The compound exhibits antimicrobial properties against various pathogens, including Mycobacterium tuberculosis. It has been suggested that the presence of the piperidine ring enhances its ability to penetrate bacterial membranes, thereby increasing its efficacy .

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound:

- Cell Lines Tested : The compound has shown significant antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer), SMMC-7721 (liver cancer), and K562 (chronic myeloid leukemia) cells.

- Mechanism of Action : The inhibition of tubulin polymerization leads to G2/M phase arrest and subsequent apoptosis. This effect was confirmed through flow cytometry and caspase activation assays .

Antimicrobial Activity

Research has demonstrated the antimicrobial efficacy of this compound:

- Pathogens Tested : It has been tested against Mycobacterium tuberculosis, with promising results indicating significant inhibition at low concentrations (IC50 values ranging from 1.35 to 2.18 μM) for certain derivatives .

- Molecular Docking Studies : These studies suggest that the compound interacts favorably with bacterial enzymes such as GlcN-6-P synthase, which is critical for bacterial cell wall synthesis, thus providing a rationale for its antibacterial activity .

Comparative Analysis with Related Compounds

Study on Anticancer Activity

A recent study evaluated the efficacy of this compound in inducing apoptosis in HeLa cells. The results indicated a dose-dependent increase in apoptotic cells, confirming its potential as an anticancer agent.

Study on Antimicrobial Properties

Another study focused on the antimicrobial properties against Mycobacterium tuberculosis. The compound's derivatives were synthesized and tested, showing significant activity that supports further development as a potential anti-TB drug.

Propiedades

IUPAC Name |

6-piperidin-1-ylpyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c14-10(15)8-6-11-7-9(12-8)13-4-2-1-3-5-13/h6-7H,1-5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAGSQSWSDKCMGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40361627 | |

| Record name | 6-(Piperidin-1-yl)pyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40262-68-8 | |

| Record name | 6-(Piperidin-1-yl)pyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.